REACTION_CXSMILES
|
CO[C:3]1[CH:8]=[CH:7][C:6]([N:9]=[N+]=[N-])=[C:5]([N+:12]([O-:14])=[O:13])[CH:4]=1>C1(C)C=CC=CC=1>[CH:8]1[CH:3]=[CH:4][C:5]2[C:6](=[N:9][O:13][N+:12]=2[O-:14])[CH:7]=1
|
Name
|
|
Quantity
|
5.06 g
|
Type
|
reactant
|
Smiles
|
COC1=CC(=C(C=C1)N=[N+]=[N-])[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
stirred for an additional two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 95° C.
|
Type
|
CUSTOM
|
Details
|
The toluene was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a brown solid
|
Type
|
CUSTOM
|
Details
|
The crude product was recrystallized from methanol
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC2=NO[N+](=C2C=C1)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.35 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 94.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |